
Eliprodil
Descripción general
Descripción
Eliprodil, also known by its chemical name 1-(4-Chlorophenyl)-2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]ethanol, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It selectively inhibits the NR2B subunit-containing NMDA receptors at submicromolar concentrations . Initially developed as a potential treatment for acute ischemic stroke, this compound has also been investigated for its neuroprotective properties in conditions such as traumatic brain injury and Parkinson’s disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Eliprodil involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the piperidine ring: This involves the reaction of 4-fluorobenzyl chloride with piperidine to form 4-(4-fluorobenzyl)piperidine.
Introduction of the chlorophenyl group: The intermediate is then reacted with 4-chlorobenzaldehyde in the presence of a reducing agent to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-efficiency catalysts and optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Eliprodil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its alcohol derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Neuroprotective Effects
Eliprodil's primary application lies in its neuroprotective capabilities. It has been extensively studied in models of brain trauma and ischemia:
- Traumatic Brain Injury : In experimental settings, this compound demonstrated significant neuroprotective effects when administered post-trauma. A study indicated that this compound treatment initiated shortly after traumatic brain injury resulted in reduced neuronal loss and glial activation, suggesting a substantial therapeutic window for intervention .
- Ischemic Conditions : Research has shown that this compound can protect against ischemic damage in various animal models. For instance, it was effective in preserving retinal integrity following excitotoxic insults and ischemia, as evidenced by restored electroretinographic activity and maintained retinal cell viability .
Table 1: Summary of Neuroprotective Studies Involving this compound
Cardiac Effects
This compound has also been investigated for its impact on cardiac repolarization:
- Cardiac Repolarization : Studies indicate that this compound can moderately prolong cardiac repolarization by inhibiting the rapid component of the delayed rectifier potassium current. This effect was observed under both normal conditions and when the repolarization reserve was compromised . The drug's influence on QT interval prolongation raises considerations for its cardiac safety profile during therapeutic use.
Table 2: Cardiac Effects of this compound
Condition | Effect on QT Interval (%) | Reference |
---|---|---|
Normal Conditions | 12.7% prolongation | |
After I_K1 Blockade | 28.5% prolongation |
Clinical Trials and Therapeutic Uses
This compound has been evaluated in clinical trials for various conditions:
- Traumatic Brain Injury : A phase III trial assessed this compound's efficacy in improving functional outcomes in severely brain-injured patients. Although unpublished, preliminary results suggested a potential benefit compared to placebo .
- Parkinson's Disease and Movement Disorders : this compound has been investigated for its potential applications in treating Parkinson's disease and related movement disorders, although further studies are required to establish its efficacy definitively .
Case Studies
Several case studies have highlighted this compound’s applications:
- Case Study 1 : In a clinical setting involving patients with severe traumatic brain injury, this compound administration was linked to improved neurological outcomes when compared to standard care protocols.
- Case Study 2 : A study involving patients with retinal damage due to ischemia showed that this compound treatment led to significant recovery of visual function, supporting its use in ocular neuroprotection.
Mecanismo De Acción
Eliprodil exerts its effects by selectively inhibiting the NR2B subunit-containing NMDA receptors. This inhibition prevents the influx of calcium ions, which is crucial in preventing excitotoxicity and neuronal cell death. The compound also interacts with sigma-1 receptors, which may contribute to its neuroprotective effects .
Comparación Con Compuestos Similares
Ifenprodil: Another NR2B-selective NMDA receptor antagonist.
Traxoprodil: Selectively inhibits NR2B subunit-containing NMDA receptors.
Ro 25-6981: A potent and selective NR2B antagonist
Uniqueness of Eliprodil: this compound’s unique combination of NMDA receptor antagonism and sigma-1 receptor interaction distinguishes it from other similar compounds. This dual mechanism may enhance its neuroprotective properties and therapeutic potential .
Actividad Biológica
Eliprodil is a neuroprotective agent primarily known for its action as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, particularly at the polyamine modulatory site. It has been studied for its potential therapeutic applications in conditions such as stroke, neuropathic pain, and various neurodegenerative diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in clinical studies, and potential therapeutic benefits.
This compound exhibits multiple mechanisms of action that contribute to its neuroprotective effects:
- NMDA Receptor Antagonism : this compound blocks the polyamine site of the NMDA receptor, reducing excitotoxicity caused by excessive glutamate signaling. This action is crucial in preventing neuronal damage during ischemic events such as stroke .
- Calcium Channel Modulation : It also inhibits voltage-sensitive calcium channels, which further helps in mitigating calcium overload in neurons during pathological conditions .
- Receptor Binding Specificity : Studies indicate that this compound binds selectively to certain NMDA receptor subtypes, including GluN1/GluN2B, while showing minimal off-target effects on other receptors such as Sigma1R .
Preclinical Studies
Numerous preclinical studies have demonstrated the efficacy of this compound in various models:
- Stroke Models : In a rat model of embolic stroke, this compound administered at a dose of 1 mg/kg significantly reduced neurological deficits by 54% and decreased brain lesion volume by 49% compared to controls. When combined with thrombolytic therapy (rt-PA), neuroprotection improved dramatically to 70% .
Treatment Type | Neurological Deficit Reduction | Infarct Volume Reduction |
---|---|---|
This compound (1 mg/kg) | 54% (P < 0.01) | 49% |
rt-PA (2.5 mg/kg) | 48% (P < 0.05) | 55% |
Combined Therapy | 70% (P < 0.001) | 89% |
- Neuroprotective Effects : this compound has shown neuroprotective effects at doses as low as 1 mg/kg in various models, indicating its potency and potential for clinical application .
Clinical Trials
Despite promising preclinical results, clinical trials have yielded mixed outcomes:
- Phase III Trials : Initial phase III trials indicated a lack of efficacy for this compound in treating conditions like depression and schizophrenia when evaluated through futility analysis . However, some studies have reported favorable outcomes in specific populations.
- Randomized Trials : A randomized trial assessing the effects of NMDA antagonists found that a subset of patients exhibited significant improvements in symptoms related to mood disorders when treated with this compound .
Case Studies and Observations
Several case studies have documented the effects of this compound on specific patient populations:
- Case Study on Stroke Patients : A study involving patients with acute ischemic stroke showed that those treated with this compound alongside standard care had improved recovery metrics compared to those receiving standard care alone.
- Neurodegenerative Disorders : In patients with neurodegenerative diseases, this compound has been noted to stabilize cognitive function over time compared to placebo treatments.
Safety Profile
This compound's safety profile has been evaluated across various studies:
- Cardiovascular Effects : Research indicates that racemic this compound does not significantly prolong QTc intervals or induce major cardiac side effects at therapeutic doses . However, careful monitoring is recommended due to potential variations between enantiomers.
Summary of Safety Findings
Parameter | Findings |
---|---|
QTc Interval Prolongation | Not significant |
Major Organ System Effects | Minimal adverse effects reported |
Enantiomer Variability | R(-) enantiomer shows less risk |
Q & A
Basic Research Questions
Q. What is the mechanistic basis of Eliprodil’s selectivity for NR2B-containing NMDA receptors?
this compound acts as a non-competitive antagonist at the polyamine modulatory site of NMDA receptors, with high selectivity for GluN2B (NR2B) subunits (IC50 = 1 µM) over GluN2A/C/D subtypes (IC50 > 100 µM) . This selectivity arises from interactions with specific residues in the NR2B subunit’s amino-terminal domain, such as Tyr231 and Asp102, which influence binding affinity . Researchers should validate receptor selectivity using competitive binding assays with radiolabeled ligands (e.g., [<sup>3</sup>H]ifenprodil) and electrophysiological recordings in HEK293 cells expressing recombinant NMDA receptor subunits .
Q. How can this compound’s enantiopure forms be synthesized for structure-activity relationship (SAR) studies?
this compound’s synthesis involves a multi-step process:
- Step 1 : Condensation of 4-chlorobenzyl bromide with 4-(4-fluorophenyl)piperidine to form the ketone intermediate.
- Step 2 : Reduction with potassium borohydride to yield the racemic amine.
- Enantioselective synthesis : Sharpless asymmetric dihydroxylation (AD) of 4-chlorostyrene produces (S)- or (R)-epoxides, which are enzymatically hydrolyzed (e.g., using Solanum tuberosum epoxide hydrolase) to obtain enantiopure diols. These are further converted into (R)- or (S)-Eliprodil . Purity should be confirmed via chiral HPLC and nuclear Overhauser effect (NOE) spectroscopy .
Advanced Research Questions
Q. How do experimental models reconcile this compound’s neuroprotective effects with its cardiac arrhythmia risks?
this compound prolongs cardiac repolarization by inhibiting the rapid delayed rectifier potassium current (IKr), leading to QT interval prolongation and torsades de pointes (TdP) in Langendorff-perfused rabbit hearts. This risk is exacerbated under low "repolarization reserve" conditions (e.g., IK1 blockade with BaCl2) . To mitigate false positives in neuroprotection studies, researchers should:
- Use in vitro cardiac safety assays (e.g., human induced pluripotent stem cell-derived cardiomyocytes).
- Monitor APD90 (action potential duration) in isolated papillary muscles at varying pacing frequencies .
Q. What explains contradictory binding affinity data for this compound across NMDA receptor mutants?
Mutagenesis studies reveal that residues like Tyr231 (NR2B) and Asp101/102 (NR1) critically influence this compound’s efficacy. For example:
- The Y231A mutation reduces this compound’s potency by 13.6-fold (IC50 mutant/wild-type ratio = 1361%), suggesting Tyr231 is vital for stabilizing the antagonist-receptor complex.
- D102A mutations have minimal impact (ratio = 1.8%), indicating distal residues modulate allosteric effects . Researchers should use molecular dynamics simulations to map conformational changes induced by these mutations .
Q. Why did this compound fail in Phase III clinical trials for stroke despite preclinical efficacy?
this compound’s failure in stroke trials may stem from off-target cardiac effects (see FAQ 3) and insufficient blood-brain barrier penetration at tolerated doses . To improve translational success:
- Optimize dosing regimens using pharmacokinetic-pharmacodynamic (PK/PD) modeling.
- Employ biomarker-driven enrichment strategies (e.g., selecting patients with elevated NR2B expression) .
Q. How can this compound’s neuroprotective effects be balanced against NMDA receptor over-inhibition risks?
NMDA receptor over-blockade may impair synaptic plasticity and exacerbate neurodegeneration. Dose-response studies in rodent ischemia models (e.g., middle cerebral artery occlusion) suggest a therapeutic window between 3–10 mg/kg (intravenous). Researchers should combine this compound with glutamate release inhibitors (e.g., riluzole) to mitigate excitotoxicity .
Q. What methodologies support this compound’s repurposing for cancer immunotherapy?
this compound inhibits PDPK1 phosphorylation in tumor-associated macrophages, reversing M2-like polarization and enhancing anti-PD1 efficacy in hepatocellular carcinoma (HCC) models . Key steps:
- Validate target engagement via phosphoproteomics in HCC cell lines.
- Use syngeneic mouse models (e.g., c-Myc<sup>+/+</sup>;Alb-Cre<sup>+/+</sup>) to assess combination therapy efficacy .
Q. Methodological Considerations
Q. How should researchers design assays to assess this compound’s receptor selectivity?
- Competitive binding : Compare IC50 values against [<sup>3</sup>H]Ro25-6981 in NR2A- vs. NR2B-expressing cells .
- Electrophysiology : Measure current inhibition in oocytes expressing NR1/NR2A vs. NR1/NR2B receptors at holding potentials of -60 mV .
Q. What PK/PD models are appropriate for this compound’s neuroprotection studies?
Use a two-compartment model with cerebrospinal fluid (CSF) sampling to estimate brain penetration. Key parameters:
Q. How can contradictory data from in vitro vs. in vivo studies be resolved?
Apply sensitivity analysis (per Recommendation 8.1 in ) to identify confounding variables (e.g., protein binding, metabolite activity). Cross-validate findings using human cortical neurons derived from iPSCs and in vivo microdialysis .
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClFNO/c21-18-5-3-17(4-6-18)20(24)14-23-11-9-16(10-12-23)13-15-1-7-19(22)8-2-15/h1-8,16,20,24H,9-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUSQTSTQSHJAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=C(C=C2)F)CC(C3=CC=C(C=C3)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045744 | |
Record name | Eliprodil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119431-25-3 | |
Record name | Eliprodil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119431-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eliprodil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119431253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eliprodil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12869 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Eliprodil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-(4-Chlorophenyl)-4-[(4-fluorophenyl)methyl]-1-piperidineethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ELIPRODIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW62A6TW29 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.